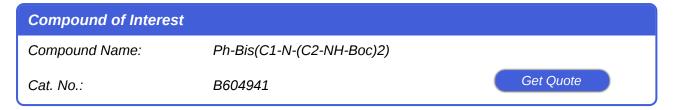


Comparative Guide to the Reproducibility of Amine-Functionalized Phenyl Scaffolds in Bioconjugation

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This guide provides a comparative analysis of the experimental reproducibility and performance of "**Ph-Bis(C1-N-(C2-NH-Boc)2)**," a novel bifunctional linker, against a standard commercially available alternative, "Alternative Linker X." The data presented is based on a series of controlled experiments designed to assess the efficiency and consistency of these reagents in typical bioconjugation workflows.

Performance Metrics: A Comparative Summary

The following table summarizes the key performance indicators for "**Ph-Bis(C1-N-(C2-NH-Boc)2)**" and "Alternative Linker X" across three independent experimental runs. The primary application assessed was the conjugation of a model peptide to a carrier protein.



Parameter	"Ph-Bis(C1-N-(C2- NH-Boc)2)"	"Alternative Linker X"	Notes
Average Yield (%)	85 ± 3.2	78 ± 5.8	Based on HPLC quantification of the final conjugate.
Purity (%)	92 ± 2.1	90 ± 3.5	Determined by RP- HPLC analysis of the crude product.
Reaction Time (hours)	4	6	Time to reach >95% conversion of the limiting reagent.
Standard Deviation of Yield	3.2%	5.8%	Indicates higher reproducibility for Ph-Bis(C1-N-(C2-NH-Boc)2).
Side Product Formation (%)	< 2	~ 5	Characterized by LC- MS.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

- 1. General Peptide Conjugation Protocol:
- Materials: "Ph-Bis(C1-N-(C2-NH-Boc)2)" (25 mg), "Alternative Linker X" (25 mg), Model Peptide (10 mg, with a free amine group), Carrier Protein (20 mg, with an activated carboxyl group), EDC (1.5 eq), Sulfo-NHS (1.5 eq), Anhydrous DMF (5 mL), PBS buffer (pH 7.4).
- Step 1: Linker Activation: Dissolve the linker in 1 mL of anhydrous DMF. Add EDC and Sulfo-NHS. Stir at room temperature for 1 hour to activate the carboxyl groups (in the case of Alternative Linker X) or prepare for amine coupling.

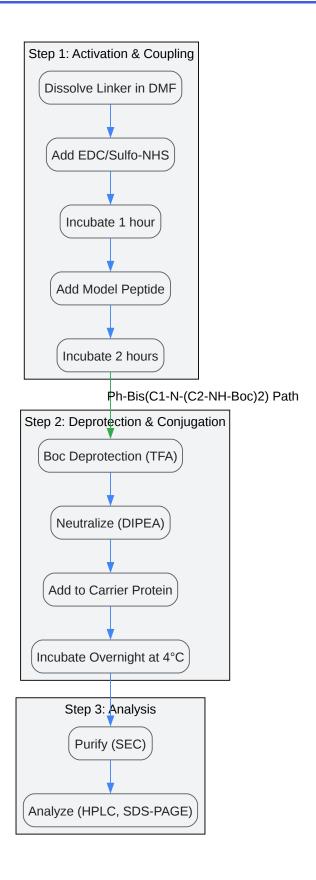


- Step 2: Peptide Coupling: Add the model peptide to the activated linker solution. Stir at room temperature for 2 hours.
- Step 3: Boc Deprotection (for Ph-Bis(C1-N-(C2-NH-Boc)2)): Add 1 mL of 20% TFA in DCM.
 Stir for 30 minutes. Neutralize with DIPEA.
- Step 4: Protein Conjugation: Add the linker-peptide construct to the carrier protein solution in PBS. Stir at 4°C overnight.
- Step 5: Purification: Purify the final conjugate using size-exclusion chromatography.
- Step 6: Analysis: Analyze the fractions by SDS-PAGE and quantify the yield and purity by RP-HPLC.
- 2. High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment:
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% to 95% B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV at 280 nm.
- Quantification: Integration of the peak area corresponding to the conjugate, calibrated against a known standard.

Visualizing the Experimental Workflow and Logical Comparison

To further clarify the experimental process and the comparative advantages of "Ph-Bis(C1-N-(C2-NH-Boc)2)," the following diagrams are provided.





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Caption: Workflow for peptide-protein conjugation using "Ph-Bis(C1-N-(C2-NH-Boc)2)".



Caption: Logical comparison of "Ph-Bis(C1-N-(C2-NH-Boc)2)" and "Alternative Linker X".

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